N-Methoxycarbonyl Dabigatran Ethyl Ester
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Overview
Description
Synthesis Analysis
The synthesis of Dabigatran Etexilate involves multiple steps, including condensation, catalytic hydrogenation, acylation, cyclization, and reactions with specific reagents like n-hexyl chloroformate. One study details the synthesis process starting from 4-methylamino-3-nitrobenzoic acid and ethyl acrylate, leading to the formation of Dabigatran Etexilate with an overall yield of about 40% (Chen Guohua, 2013). Another approach utilizes n-hexyl-4-nitrophenyl carbonate as a novel synthon, significantly reducing potential impurities in the synthesis process (P. Solanki et al., 2018).
Molecular Structure Analysis
The molecular structure of N-Methoxycarbonyl Dabigatran Ethyl Ester is characterized by specific functional groups that facilitate its role in the synthesis of Dabigatran Etexilate. These include the ethoxycarbonyl group and the ester linkage, which are pivotal in the compound's reactivity and subsequent transformation into the active drug molecule. The precise molecular arrangement ensures its effective participation in chemical reactions leading to the desired anticoagulant agent.
Chemical Reactions and Properties
N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including Pinner reactions, amidination, and acylation, to form the final Dabigatran Etexilate product. These reactions are influenced by the compound's chemical properties, such as its reactivity towards nucleophiles and electrophiles, stability under reaction conditions, and the presence of functional groups conducive to specific transformations (G. Han, 2014).
Scientific Research Applications
Synthesis and Chemical Properties
N-Methoxycarbonyl Dabigatran Ethyl Ester is a key intermediate in the synthesis of Dabigatran Etexilate, a widely recognized anticoagulant drug. The synthesis of this compound involves several chemical transformations, starting from 4-methylamino-3-nitrobenzoic acid. The process yields the intermediate 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, crucial for producing Dabigatran Etexilate. This pathway highlights the compound's role in the development of anticoagulant therapies, underscoring its significance in medicinal chemistry and pharmaceutical research (Guo, Huang, Yuan, & Zhu, 2014).
Pharmacokinetics and Enzymatic Interactions
The pharmacokinetic behavior of Dabigatran Etexilate, derived from N-Methoxycarbonyl Dabigatran Ethyl Ester, involves complex interactions with human carboxylesterase enzymes (CES1 and CES2). These enzymes play critical roles in the hydrolysis of Dabigatran Etexilate to its active form, dabigatran. This conversion is essential for the drug's anticoagulant effects, illustrating the compound's importance in the bioactivation of prodrugs (Laizure, Parker, Herring, & Hu, 2014).
Biological Implications and Antidote Development
Research has also focused on the development of antidotes for Dabigatran Etexilate, with studies detailing the identification and characterization of specific antidotes that can reverse the anticoagulant activity of dabigatran. Such research is pivotal for managing the therapeutic risks associated with anticoagulant treatment, further highlighting the medical significance of understanding N-Methoxycarbonyl Dabigatran Ethyl Ester and its derivatives (Schiele, van Ryn, Canada, Newsome, Sepulveda, Park, Nar, & Litzenburger, 2013).
Safety And Hazards
properties
CAS RN |
211914-96-4 |
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Product Name |
N-Methoxycarbonyl Dabigatran Ethyl Ester |
Molecular Formula |
C₂₉H₃₁N₇O₅ |
Molecular Weight |
557.6 |
synonyms |
N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz |
Origin of Product |
United States |
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